molecular formula C17H17F3N2O2S B14930673 1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine

1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine

Cat. No.: B14930673
M. Wt: 370.4 g/mol
InChI Key: LBMMTNUCTCPFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine is a chemical compound with the molecular formula C17H17F3N2O2S. It is a piperazine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities .

Preparation Methods

The synthesis of 1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired piperazine derivative. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production .

Chemical Reactions Analysis

1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine can be compared with other piperazine derivatives, such as:

  • 1-[(2,5-Difluorophenyl)sulfonyl]-4-(2-furoyl)piperazine
  • 1-[(2,5-Difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C17H17F3N2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

1-(2,5-difluorophenyl)sulfonyl-4-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C17H17F3N2O2S/c18-14-3-1-2-13(10-14)12-21-6-8-22(9-7-21)25(23,24)17-11-15(19)4-5-16(17)20/h1-5,10-11H,6-9,12H2

InChI Key

LBMMTNUCTCPFHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)S(=O)(=O)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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